molecular formula C18H16ClN3O3S B3009446 Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate CAS No. 1396874-34-2

Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate

Cat. No.: B3009446
CAS No.: 1396874-34-2
M. Wt: 389.85
InChI Key: DLTHATBQNXQLJX-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate is a synthetic benzothiazole derivative intended for research and experimental use in laboratory settings. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzothiazole scaffolds are recognized in medicinal chemistry for their diverse biological activities . Specifically, structural analogs featuring a benzothiazole core linked through an aminoacetamide bridge have been identified as promising candidates in neuroscience research, showing significant potency as anticonvulsants in preclinical models . The aminoacetamide linkage is considered essential for enhancing the potency of such compounds . The mechanism of action for related bioactive benzothiazoles may involve interference with glutamate receptor neurotransmission . Researchers may find this compound valuable for investigating new neurological pathways, structure-activity relationships (SAR), and for the development of novel pharmacophores. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

methyl 4-[[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-22(18-21-16-13(19)4-3-5-14(16)26-18)10-15(23)20-12-8-6-11(7-9-12)17(24)25-2/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTHATBQNXQLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzo[d]thiazole, which is then reacted with methylamine to form the intermediate compound. This intermediate is further reacted with acetamido benzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Advanced techniques such as continuous flow synthesis and automated reactors may also be employed to scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or microbial growth. The benzothiazole moiety is known to interact with proteins and nucleic acids, affecting their function and leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and related analogs:

Compound Name / Class Core Structure Key Substituents Molecular Formula (Example) Potential Applications
Target Compound Benzoate ester 4-Chlorobenzo[d]thiazol-2-yl, methylamino-acetamido C₁₈H₁₆ClN₃O₃S (estimated) Under investigation
Ethyl 4-[2-Benzamido-thiazolidinone] (4a-j, ) Thiazolidinone Benzothiazolyl, benzamido, ethyl ester C₂₀H₁₇N₃O₄S (e.g., 4a) Drug intermediates
Quinazolinone Derivatives () Quinazolinone Chloroacetyl amino, methyl groups C₁₃H₁₂ClN₃O₂ (e.g., compound 3) Antimicrobial agents
Pyriminobac-methyl () Benzoate ester Pyrimidinyloxy, methoxyiminoethyl C₁₉H₂₂N₂O₆ Herbicide
Imazamethabenz-methyl () Benzoate ester Imidazolyl, isopropyl-methyl C₁₆H₂₀N₂O₃ Herbicide
Hydrochloride Salt () Benzoate ester 4-Chlorobenzo[d]thiazol-2-yl, dimethylaminoethyl-carbamoyl C₂₀H₂₂ClN₃O₃S·HCl Research chemical
CAS 921579-77-3 () Benzoate ester Imidazo[2,1-c][1,2,4]triazol-thio, 4-methoxyphenyl C₂₁H₂₁N₅O₄S Undisclosed (structural studies)

Key Observations :

  • Chloro-Substitution: The 4-chloro group on the benzothiazole in the target compound may enhance electrophilicity and bioactivity compared to non-halogenated analogs (e.g., compounds in ), similar to chloro-substituted herbicides like diclofop-methyl .
  • Ester Terminus: The methyl ester group may improve cell permeability compared to ethyl esters (e.g., 4a-j ) but could reduce metabolic stability relative to more hydrolytically resistant groups (e.g., methoxyimino in pyriminobac-methyl ).

Biological Activity

Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate is a benzothiazole derivative known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN2O3S. Its structure features a benzothiazole core, which is associated with various biological activities, including anti-inflammatory and anticancer properties.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition. The mechanism of action is thought to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli15
Staphylococcus aureus10
Pseudomonas aeruginosa20

Anticancer Properties

The compound has also shown promise as an anticancer agent. Studies have reported its ability to induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Case Study: Apoptosis Induction in Cancer Cells
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 75% at a concentration of 50 µM). Flow cytometry analysis confirmed increased levels of annexin V-positive cells, indicating early apoptosis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, such as cyclooxygenase (COX).
  • Receptor Modulation : It potentially interacts with cellular receptors that regulate apoptosis and cell survival.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cellular damage and apoptosis in cancer cells.

Research Applications

This compound serves as a valuable scaffold for the synthesis of new pharmacological agents. Its structural features allow for modifications that can enhance its biological activity or selectivity towards specific targets.

Q & A

Q. What are the key structural features and functional groups critical for characterizing this compound?

The compound contains a 4-chlorobenzo[d]thiazole core linked via a methylamino acetamido group to a methyl benzoate ester. Key functional groups include:

  • Chlorinated benzo[d]thiazole ring (imparts electronic effects and bioactivity).
  • Secondary amine and amide bond (influence solubility and hydrogen-bonding interactions).
  • Ester moiety (affects hydrolytic stability and metabolic pathways). Methodological confirmation : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons and carbonyl signals. Pair with high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are standard synthesis and purification protocols for this compound?

Synthesis :

  • React 4-chlorobenzo[d]thiazol-2-amine with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the methylamino intermediate.
  • Couple with 4-(chlorocarbonyl)benzoic acid methyl ester via amide bond formation using coupling agents like EDC/HOBt . Purification :
  • Recrystallize from ethanol or acetone to remove unreacted starting materials.
  • Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediates with polar byproducts .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

  • HPLC : Use a C18 column (methanol/water gradient) to assess purity (>98% by peak area).
  • FT-IR : Confirm amide (C=O stretch at ~1650 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) functional groups.
  • X-ray crystallography (if crystalline): Resolve steric effects around the thiazole ring .

Q. What are the solubility properties, and how do they guide solvent selection for experiments?

  • High solubility : Polar aprotic solvents (e.g., DMSO, DMF) due to the amide and ester groups.
  • Low solubility : Nonpolar solvents (e.g., hexane). Methodological note : Pre-dissolve in DMSO for in vitro assays, ensuring final concentration ≤0.1% to avoid cellular toxicity .

Q. What safety protocols are recommended for handling this compound?

  • GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation).
  • PPE : Nitrile gloves, lab coat, and fume hood use during synthesis.
  • Emergency measures : Immediate rinsing for skin contact; consult SDS Section 4 for first-aid specifics .

Advanced Research Questions

Q. How can synthesis yield and scalability be optimized for gram-scale production?

  • Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps to reduce reaction time.
  • Solvent optimization : Replace ethanol with acetonitrile for higher reflux temperatures (80–90°C) and improved kinetics.
  • Process analytics : Use in-line FT-IR to monitor amide bond formation in real time .

Q. What experimental designs are effective for evaluating biological activity and mechanisms?

  • In vitro assays :
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
  • Enzyme inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays.
    • In vivo models : Administer via intraperitoneal injection in xenograft mice, monitoring tumor volume and biomarkers (e.g., VEGF) .

Q. How can contradictory bioactivity data between studies be resolved?

  • Variable control : Standardize cell culture conditions (e.g., serum concentration, passage number).
  • Dose-response validation : Repeat assays with logarithmic dilutions (1 nM–100 µM) to identify threshold effects.
  • Statistical models : Apply ANOVA to isolate confounding factors (e.g., solvent batch differences) .

Q. What methodologies assess environmental stability and degradation pathways?

  • Hydrolysis studies : Incubate at pH 3–10 (37°C, 24 hrs), analyze degradation products via LC-MS.
  • Photolysis : Expose to UV light (254 nm) in aqueous solutions; track half-life using HPLC.
  • Ecotoxicology : Use Daphnia magna or algae models to evaluate acute toxicity (EC₅₀) .

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?

  • Analog synthesis : Modify the thiazole ring (e.g., replace Cl with Br) or ester group (e.g., ethyl vs. methyl).
  • Computational modeling : Perform DFT calculations to predict electronic effects on receptor binding.
  • In silico screening : Dock analogs into target proteins (e.g., PARP-1) using AutoDock Vina .

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